BE“GHE Foundational & Exploratory

Check Availability & Pricing

Benzo[B]thiophene-2-boronic acid structural
formula and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Benzo[B]thiophene-2-boronic acid

Cat. No.: B154711

An In-depth Technical Guide to Benzo[b]thiophene-2-boronic Acid

This guide provides comprehensive technical information on Benzo[b]thiophene-2-boronic
acid, tailored for researchers, scientists, and professionals in drug development. It covers the
compound's structural details, physicochemical properties, key experimental protocols, and its
application in organic synthesis.

Compound Identification and Structure

IUPAC Name: (1-Benzothiophen-2-yl)boronic acid[1]

Synonyms: Benzo[b]thiophen-2-ylboronic acid, 2-Benzothienylboronic acid, Thianaphthene-2-
boronic acid[1]

Structural Formula:
Molecular Formula: CsH7BO2S[1][2]

Physicochemical Properties

The quantitative properties of Benzo[b]thiophene-2-boronic acid are summarized in the table
below. This data is essential for its application in synthesis, purification, and formulation.
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Property Value Reference(s)
Molecular Weight 178.02 g/mol [11[3]

CAS Number 98437-23-1 [1][2]
Appearance White to off-white solid

Melting Point 256-260 °C [2]

SMILES 0O=B(O)clcc2sccc2cl [1][3]

YNCYPMUJDDXIRH-
InChl Key [11[2][3]
UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of
Benzo[b]thiophene-2-boronic acid are provided below. These protocols are foundational for
its use in research and development.

Synthesis Protocol: Lithiation and Borylation

This protocol is adapted from a standard procedure for the synthesis of arylboronic acids.[4]

o Reaction Setup: Add benzo[b]thiophene (40 mmol) and anhydrous tetrahydrofuran (THF, 40
mL) to a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar.

o Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (40
mmol, 2.5 M solution in hexanes) dropwise via syringe. A white precipitate may form.

« Stirring: Allow the reaction mixture to stir at -78 °C for 1 hour.

» Borylation: While maintaining the temperature at -78 °C, add trimethyl borate (45 mmol)
dropwise.

o Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for an
additional 2-4 hours.
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e Quenching and Workup: Cool the flask in an ice bath and quench the reaction by the slow
addition of aqueous hydrochloric acid (1 M, 10 mL).

o Extraction: Extract the agueous mixture with dichloromethane (3 x 40 mL).

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate
(NazS0ea.), filter, and concentrate the solvent under reduced pressure to yield the crude
Benzo[b]thiophene-2-boronic acid.

Purification Protocol: Acid-Base Extraction

This general method is effective for purifying boronic acids from non-acidic impurities.[5]

» Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as diethyl
ether or ethyl acetate.

o Base Extraction: Transfer the solution to a separatory funnel and extract with a basic
agueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the
agueous layer as the boronate salt. Repeat the extraction 2-3 times.

o Organic Wash: Discard the organic layer containing neutral impurities. Wash the combined
agueous layers with diethyl ether to remove any remaining non-polar impurities.

 Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M HCI until the solution
is acidic (pH ~2), causing the pure boronic acid to precipitate out of the solution.

« |solation: Collect the solid product by vacuum filtration, wash with cold water, and dry under
high vacuum.

Characterization Protocols

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh 5-25 mg of the purified solid and dissolve it in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a clean,
dry NMR tube.[2][6]

e Instrumentation: Acquire the 'H NMR spectrum on a 300 MHz or 400 MHz spectrometer.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b154711?utm_src=pdf-body
https://www.allsubjectjournal.com/assets/archives/2019/vol6issue3/6-3-16-293.pdf
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.chem.rochester.edu/notvoodoo/pages/how_to.php?page=nmr_spectrum
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Acquisition Parameters:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16 to 64 scans.

o Reference: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at & 2.50
ppm).

3.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with
~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine
powder and press it into a thin, transparent pellet using a hydraulic press.

 Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

e Acquisition Parameters:

o

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

Number of Scans: 16 to 32 scans.

[¢]

[e]

Background: Record a background spectrum of the empty sample compartment or a pure
KBr pellet prior to sample analysis.

Application in Suzuki-Miyaura Cross-Coupling

Benzo[b]thiophene-2-boronic acid is a key building block in palladium-catalyzed Suzuki-
Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern medicinal
chemistry and materials science.

Generalized Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura reaction using
Benzo[b]thiophene-2-boronic acid.
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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a representative example for coupling an aryl bromide with
Benzo[b]thiophene-2-boronic acid.[6]

e Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol),
Benzo[b]thiophene-2-boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

» Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0)
(Pd(PPhs)a4, 0.03 mmol, 3 mol%).

e Solvent Addition: Add a mixture of degassed solvents, typically 1,4-dioxane and water (e.g.,
in a 4:1 ratio, 10 mL total).

e Degassing: Seal the flask and degas the reaction mixture by bubbling argon through the
solvent for 15-20 minutes.

» Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for
12-24 hours, monitoring the reaction progress by TLC or GC-MS.

e Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

e Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous
sodium sulfate (Na2S0Oa).
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 Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify
the crude residue by flash column chromatography on silica gel to obtain the pure coupled
product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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